1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a 1,2,4-oxadiazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine in the presence of a base.
Quinazoline core synthesis: This involves the cyclization of appropriate precursors, often using a condensation reaction between an anthranilic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione: Similar structure but with a different position of the bromine atom.
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione: Chlorine instead of bromine.
1-((3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione: Thiadiazole ring instead of oxadiazole.
Uniqueness
The uniqueness of 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H17BrN4O3 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C20H17BrN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h3-9,11H,2,10,12H2,1H3 |
InChI Key |
CWIKTXTXHGKWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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